molecular formula C7H12 B13617016 3,4-Dimethyl-1-pentyne CAS No. 61064-08-2

3,4-Dimethyl-1-pentyne

Cat. No.: B13617016
CAS No.: 61064-08-2
M. Wt: 96.17 g/mol
InChI Key: JDQKSTIAVKXRSK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the third and fourth carbon atoms of the pentyne chain. The presence of the triple bond imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentyne can be synthesized through several methods, one of which involves the elimination reactions of dihalides. A common approach is the double elimination of a dihaloalkane, where a strong base such as sodium amide (NaNH₂) in ammonia (NH₃) is used to remove two halogen atoms from adjacent carbon atoms, forming the triple bond .

Industrial Production Methods: Industrial production of this compound typically involves the same elimination reactions but on a larger scale. The process begins with the preparation of the appropriate dihaloalkane, followed by its treatment with a strong base under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-1-pentyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethyl-1-pentyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-1-pentyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-1-pentyne is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying the effects of molecular structure on chemical behavior and biological activity .

Properties

CAS No.

61064-08-2

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

3,4-dimethylpent-1-yne

InChI

InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3

InChI Key

JDQKSTIAVKXRSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C#C

Origin of Product

United States

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